Dolastatin 10 trifluoroacetate
Description
Historical Context of Discovery and Isolation
The journey of Dolastatin 10 began in 1987 when it was first isolated by Pettit and his colleagues from the sea hare Dolabella auricularia, a mollusk found in the Indian Ocean. mdpi.compharmacognosy.usnih.govresearchgate.net The isolation process was remarkably challenging due to the extremely low abundance of the compound in the organism. mdpi.comacs.orgacs.org It required extensive chromatographic separation and screening of large quantities of the sea hare to yield minute amounts of Dolastatin 10. mdpi.com
Reclassification of Biological Origin: From Mollusk to Cyanobacterium
Initially, the sea hare Dolabella auricularia was credited as the producer of Dolastatin 10. mdpi.comnih.govcancer.gov However, subsequent research led to a significant reclassification of its biological origin. It is now understood that the sea hare accumulates Dolastatin 10 through its diet. pharmacognosy.usacs.orgacs.org The true producer of Dolastatin 10 is a marine cyanobacterium, initially identified as Symploca sp. VP642 and later reclassified as Caldora penicillata. acs.orgnih.govrsc.orgnih.gov This discovery was pivotal, as cyanobacteria could be a more sustainable and reliable source of the compound compared to the sea hare. pharmacognosy.usacs.orgnih.gov Researchers have since isolated Dolastatin 10 and its analogues, such as symplostatin 1, from various species of the cyanobacterium Symploca. pharmacognosy.usacs.orgnih.govnih.gov
Overview of Structural Complexity: The Pentapeptide Framework
Dolastatin 10 is a linear pentapeptide, a molecule composed of five amino acid units linked together. mdpi.comresearchgate.netacs.orgacs.org Its structure is particularly noteworthy due to the presence of several unique and non-proteinogenic amino acids. mdpi.comresearchgate.net The two-dimensional structure was determined using NMR and mass spectrometry, and its absolute configuration was confirmed through total synthesis. acs.orgnih.govrsc.org
The pentapeptide framework of Dolastatin 10 consists of the following residues:
Dolavaline (Dov) : An unusual amino acid. researchgate.netacs.org
Valine (Val) : A common proteinogenic amino acid. researchgate.netacs.org
Dolaisoleuine (Dil) : Another unique amino acid residue. mdpi.comresearchgate.net
Dolaproine (Dap) : A distinct amino acid component. mdpi.comresearchgate.net
Dolaphenine (Doe) : The C-terminal amine of the peptide. researchgate.netacs.org
The intricate and unusual nature of these building blocks contributes to the significant biological activity of Dolastatin 10. mdpi.comresearchgate.net
Properties
Molecular Formula |
C42H68N6O6S.CF3CO2H |
|---|---|
Molecular Weight |
899.11 |
Synonyms |
N,N-Dimethyl-L-valyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazol)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl--valinamide trifluoroacetate |
Origin of Product |
United States |
Elucidation of Dolastatin 10 Biosynthesis
Identification and Characterization of the Biosynthetic Gene Cluster (BGC)
The biosynthesis of dolastatin 10 is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). Through a combination of screening environmental DNA libraries from Caldora penicillata and metagenome sequencing, a 39-kb BGC responsible for dolastatin 10 production was identified. nih.govacs.orgnih.gov This gene cluster, designated as the 'dol' cluster, contains ten predicted genes whose functions align with the steps required for the synthesis of the dolastatin 10 molecule. nih.gov The identification of this BGC provided definitive evidence that cyanobacteria are the original producers of dolastatin 10. ufhealth.org
The 'dol' BGC is a hybrid cluster, indicating the involvement of both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery, which is characteristic of many complex cyanobacterial natural products. nih.govresearchgate.net Analysis of the gene cluster from C. penicillata collected in the Florida Keys has been instrumental in understanding the genetic basis of dolastatin 10 production. nih.govufhealth.org
Role of Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS) in Assembly
The assembly of the dolastatin 10 backbone is a prime example of the coordinated action of NRPS and PKS multienzyme complexes. nih.govnih.govscispace.com These enzymatic assembly lines are responsible for the sequential addition and modification of the amino acid and acetate-derived units that constitute the final pentapeptide structure. nih.gov
The 'dol' cluster encodes four NRPS enzymes (DolB, DolC, DolG, DolI) and two PKS enzymes (DolF, DolH). nih.gov These enzymes are modular in nature, with each module responsible for the incorporation of a specific building block. nih.govrsc.org The biosynthesis is initiated by the NRPS module DolB, which activates and incorporates the first amino acid. nih.gov The growing peptide chain is then passed between the subsequent NRPS and PKS modules in an assembly-line fashion. nih.govrsc.org
The structural components of dolastatin 10 are (S)-dolavaline (Dov), (S)-valine, (3R,4S,5S)-dolaisoleuine (Dil), (2R,3R,4S)-dolaproine (Dap), and the C-terminal (S)-dolaphenine (Doe). nih.gov The NRPS enzymes are responsible for selecting and incorporating these amino acid precursors, including the unusual ones, while the PKS enzymes contribute the acetate-derived portions of the molecule. nih.gov
Enzymatic Tailoring Modifications: Methylations and Thiazole (B1198619) Formation
Following the assembly of the linear peptide-polyketide chain, a series of tailoring modifications are crucial for generating the final, biologically active dolastatin 10 molecule. These modifications are carried out by specialized "tailoring enzymes" encoded within the 'dol' BGC. nih.govchemrxiv.org
Key tailoring steps in dolastatin 10 biosynthesis include multiple methylations and the formation of a terminal thiazole ring. The 'dol' cluster contains genes for three methyltransferases (DolA, DolD, DolE) that are responsible for N- and O-methylation events. nih.gov For instance, the N-terminal dolavaline (Dov) is formed through double N-methylation of a valine precursor, a reaction likely catalyzed by the methyltransferase domain within the DolB NRPS module. nih.gov
A critical and final tailoring step is the formation of the C-terminal dolaphenine (Doe) residue, which features a thiazole ring. nih.gov Biochemical characterization has identified DolJ, a non-heme diiron monooxygenase, as the enzyme responsible for this transformation. nih.govacs.orgnih.govfigshare.com DolJ catalyzes an oxidative decarboxylation reaction to form the thiazole moiety, a transformation that has also been observed in the biosynthesis of other cyanobacterial natural products like barbamide (B1252183) and lyngbyapeptin B. nih.gov
Implications for Combinatorial Biosynthesis and Engineered Production
The elucidation of the dolastatin 10 BGC opens up exciting possibilities for combinatorial biosynthesis and engineered production of novel analogs. nih.gov Understanding the function of each gene and enzyme in the pathway allows for targeted genetic manipulation to create new derivatives with potentially improved properties. ufhealth.org
By mixing and matching modules from different NRPS and PKS systems, or by modifying the substrate specificity of individual domains, it is possible to generate a library of dolastatin 10 analogs. nih.gov For example, altering the adenylation domains of the NRPS modules could lead to the incorporation of different amino acids into the peptide backbone. rsc.org This approach of "unnatural" natural product biosynthesis holds promise for creating compounds with enhanced potency, reduced toxicity, or improved pharmacokinetic profiles.
Furthermore, the identification of the 'dol' BGC facilitates the development of heterologous expression systems for the production of dolastatin 10 and its derivatives. pnas.org Transferring the BGC into a more genetically tractable and faster-growing host organism could overcome the supply limitations associated with the slow-growing native producer and enable sustainable, large-scale production for further research and clinical development. ufhealth.org This synthetic biology approach is crucial for unlocking the full therapeutic potential of the dolastatin chemical scaffold. nih.gov
Molecular and Cellular Mechanisms of Action
Tubulin Binding and Microtubule Dynamics Disruption
The primary molecular target of Dolastatin 10 is tubulin, the protein subunit of microtubules. cancer.govtandfonline.com Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. mdpi.com Dolastatin 10 potently inhibits tubulin polymerization, thereby disrupting the dynamic equilibrium of microtubule assembly and disassembly necessary for proper cellular function. apexbt.comapexbt.comaacrjournals.orgnih.gov This inhibitory action has an IC50 value of 1.2 μM. apexbt.comapexbt.com
Dolastatin 10 binds to tubulin at a site distinct from the well-characterized Vinca (B1221190) alkaloid binding site. aacrjournals.orgaacrjournals.org It acts as a potent non-competitive inhibitor of vincristine (B1662923) binding to tubulin, with a reported Ki value of 1.4 μM. apexbt.comapexbt.comnih.govtocris.comrndsystems.com This non-competitive nature suggests that Dolastatin 10 and vinca alkaloids can bind to tubulin simultaneously, but the binding of Dolastatin 10 allosterically alters the tubulin conformation, thereby reducing the affinity for vincristine. mdpi.comnih.gov This interaction is also near the exchangeable GTP site on β-tubulin. nih.gov
| Parameter | Value | Inhibition Type | Reference |
|---|---|---|---|
| Tubulin Polymerization (IC50) | 1.2 μM | Direct Inhibition | apexbt.comapexbt.com |
| Vincristine Binding (Ki) | 1.4 μM | Non-competitive | apexbt.comapexbt.comnih.gov |
In addition to inhibiting polymerization, Dolastatin 10 induces the formation of tubulin aggregates. cancer.govaacrjournals.orgtocris.comrndsystems.comnih.gov This aggregation is a distinct process from the normal formation of microtubules and further disrupts the cellular microtubule network. aacrjournals.org The aggregates induced by Dolastatin 10 have a different morphology compared to those formed by other microtubule-targeting agents like vinblastine (B1199706). nih.gov The formation of these non-functional tubulin aggregates sequesters tubulin dimers, making them unavailable for proper microtubule formation and function. cancer.govnih.gov
Cell Cycle Arrest: G2/M Phase Disruption
The disruption of microtubule dynamics by Dolastatin 10 directly impacts cell division. tandfonline.commdpi.com The mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes during mitosis. By inhibiting microtubule function, Dolastatin 10 prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. mdpi.comaacrjournals.orgaacrjournals.orgresearchgate.netnih.govnih.govnih.gov This arrest prevents cancer cells from completing mitosis and proliferating.
Induction of Apoptosis Pathways
Following cell cycle arrest, Dolastatin 10 triggers programmed cell death, or apoptosis, in cancer cells. cancer.govmdpi.comnih.govresearchgate.netwikimedia.org This is a critical component of its anticancer activity, as it leads to the elimination of the arrested tumor cells. The induction of apoptosis is mediated through multiple signaling pathways.
One of the key mechanisms by which Dolastatin 10 induces apoptosis is through the modulation of the Bcl-2 protein. mdpi.comaacrjournals.orgwikimedia.org Bcl-2 is an anti-apoptotic protein that promotes cell survival. nih.gov Dolastatin 10 induces the phosphorylation of Bcl-2. mdpi.comaacrjournals.orgnih.govncats.io This phosphorylation event is thought to inactivate the anti-apoptotic function of Bcl-2, thereby tipping the cellular balance towards apoptosis. mdpi.comaacrjournals.org Studies have shown that this phosphorylation occurs at the G2/M phase of the cell cycle and that serine-70 is a critical site for this drug-induced modification. aacrjournals.org In some human lymphoma cell lines, Dolastatin 10 has been observed to down-regulate the expression of the Bcl-2 protein. aacrjournals.orgnih.gov
| Cellular Event | Effect of Dolastatin 10 | Reference |
|---|---|---|
| Bcl-2 | Induces phosphorylation, leading to inactivation | mdpi.comaacrjournals.orgnih.gov |
| Caspase Cascade | Activates initiator and effector caspases | mdpi.com |
| Reactive Oxygen Species (ROS) | Induces production in preclinical models | researchgate.net |
The apoptotic cascade initiated by Dolastatin 10 involves the activation of caspases, which are a family of proteases that execute the process of apoptosis. mdpi.com The extrinsic pathway is initiated by the ligation of death receptors, which recruits and activates caspase-8, leading to the activation of downstream effector caspases like caspase-3. medchemexpress.com The intrinsic, or mitochondrial, pathway can be triggered by cellular stress, including that induced by microtubule-disrupting agents. This can lead to the production of reactive oxygen species (ROS). researchgate.netnih.govnih.gov While direct studies on Dolastatin 10 trifluoroacetate (B77799) and ROS are limited, related compounds and the general class of microtubule inhibitors are known to induce ROS, which in turn can lead to caspase activation and apoptosis. researchgate.netnih.govnih.gov For instance, the cleavage and activation of caspase-3 have been observed in response to dolastatins. mdpi.com
Loss of Telomeric Repeats and Chromosome Aberrations
Beyond its well-documented role as a potent inhibitor of tubulin polymerization, a significant aspect of the apoptotic mechanism of dolastatin 10 involves the induction of chromosomal instability through the loss of telomeric repeats. mdpi.com This process contributes to the profound cytotoxic effects observed in cancer cells. Research conducted on a mouse metastatic melanoma cell line, K1735 clone X-21, has been instrumental in elucidating this mechanism. mdpi.comnih.gov
Treatment with dolastatin 10 was found to accelerate the erosion of telomeres, the protective nucleotide sequences at the ends of chromosomes. mdpi.comvirtualtrials.com The consequential loss of telomeric DNA is a critical event that triggers a cascade of chromosomal abnormalities. mdpi.comnih.gov These aberrations include the formation of telomeric associations, where the unprotected ends of different chromosomes fuse. mdpi.comvirtualtrials.com This leads to the creation of unstable and abnormal chromosome structures such as multicentric chromosomes (chromosomes with more than one centromere) and ring configurations. mdpi.comnih.gov
The culmination of these chromosomal defects is a state known as mitotic catastrophe, where the cell is unable to properly segregate its chromosomes during mitosis. virtualtrials.comus.es This aberrant cell division process ultimately activates apoptotic pathways, leading to programmed cell death. mdpi.comnih.gov Therefore, the ability of dolastatin 10 to induce telomere loss and subsequent chromosome aberrations represents a distinct and crucial component of its anticancer activity. mdpi.com
Selectivity Towards Cancer Cells in Preclinical Models
Preclinical studies have highlighted the potent and somewhat selective cytotoxic activity of dolastatin 10 against a variety of cancer cell lines. tandfonline.com In vitro experiments have consistently demonstrated its ability to induce cell death in malignant cells at nanomolar, and even subnanomolar, concentrations. nih.govresearchgate.net This high potency suggests a degree of selectivity for cancer cells, which often exhibit higher rates of proliferation and may have compromised cell cycle checkpoints, making them more susceptible to antimitotic agents. tandfonline.comaacrjournals.org
The selectivity of dolastatin 10 is evident in its powerful anti-proliferative effects across numerous human tumor cell lines. nih.gov For instance, it has shown remarkable activity against leukemia, lung cancer, and prostate cancer cell lines in laboratory settings. nih.govresearchgate.net Some research has suggested that dolastatin 10 has a minimal effect on healthy, non-cancerous cells in preclinical models, which would reduce the risk of systemic damage. tandfonline.com However, it is important to note that despite promising preclinical data, dolastatin 10 itself encountered challenges in human clinical trials due to significant off-target cytotoxicity, indicating that its selectivity in preclinical models did not fully translate to human subjects. nih.gov
The following table summarizes the in vitro potency of dolastatin 10 against various cancer cell lines, showcasing its broad-spectrum anti-cancer activity in preclinical evaluations.
Table 1: In Vitro Activity of Dolastatin 10 Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
|---|---|---|
| L1210 | Murine Leukemia | 0.03 |
| NCI-H69 | Small Cell Lung Cancer | 0.059 |
| DU-145 | Human Prostate Cancer | 0.5 |
| OVCAR-3 | Human Ovarian Cancer | 0.1 - 10 |
Data sourced from multiple preclinical studies. nih.govresearchgate.nettargetmol.com
Advanced Synthetic Methodologies and Chemical Synthesis of Dolastatin 10 and Its Subunits
Convergent Total Synthesis Strategies
Convergent synthesis has been a cornerstone in the total synthesis of dolastatin 10. This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis. A common strategy is the coupling of a tripeptide fragment with a dipeptide fragment. researchgate.net For instance, the N-terminal tripeptide, often comprising Dov-Val-Dil, is synthesized separately from the C-terminal dipeptide, Dap-Doe. rsc.orgrsc.org
One of the pioneering total syntheses by Pettit and colleagues involved the coupling of the Dov-Val-Dil segment with the Dap-Doe segment using diethyl cyanophosphonate. rsc.orgrsc.org This final coupling step yielded dolastatin 10. rsc.org The absolute configuration of dolastatin 10 was confirmed through these convergent total synthesis efforts. researchgate.netnih.gov
More recent convergent strategies have focused on modular approaches, which are particularly beneficial for creating libraries of analogues for SAR studies and for the synthesis of drug-linkers for ADCs. researchgate.netrsc.org For example, a tetrapeptide intermediate (N-methylvaline-valine-dolaisoleucine-dolaproine) can be constructed and subsequently coupled with various dolaphenine analogues. researchgate.netrsc.org This modularity allows for the introduction of modifications, such as polyethylene (B3416737) glycol (PEG) chains to enhance hydrophilicity, at a late stage in the synthesis. rsc.orgmdpi.com
Table 1: Comparison of Selected Convergent Synthesis Strategies for Dolastatin 10
| Research Group | Key Fragments Coupled | Coupling Reagent | Significance |
| Pettit et al. | Dov-Val-Dil and Dap-Doe | Diethyl cyanophosphonate | Confirmed absolute configuration of dolastatin 10. rsc.orgrsc.org |
| Yang et al. | Tetrapeptide intermediate and dolaphenine analogues | Not specified | Modular approach for synthesizing hydrophilic drug-linkers for ADCs. rsc.orgmdpi.com |
| Zhou et al. | Tripeptide and dipeptide fragments | Not specified | A practical approach to asymmetric synthesis. researchgate.netrsc.org |
Asymmetric Synthesis Approaches for Chiral Centers
The presence of multiple chiral centers in the constituent amino acid units of dolastatin 10 necessitates the use of highly stereoselective synthetic methods. Asymmetric synthesis approaches are critical for establishing the correct stereochemistry of these centers.
Ruthenium-promoted asymmetric hydrogenation has been successfully employed for the construction of the key units (2R,3R)-Boc-dolaproine (Dap) and (3R)-Boc-dolaisoleucine (Dil) from β-keto esters derived from (S)-Boc-proline and (S)-Boc-isoleucine, respectively. researchgate.netjst.go.jp This method, combined with dynamic kinetic resolution, has proven effective for the synthesis of chiral alcohols, a key feature in some of the dolastatin 10 subunits. bohrium.com
Another powerful technique is the use of chiral auxiliaries and reagents. For instance, the asymmetric addition of a chiral N-sulfinyl imine has provided a direct route to the protected (S,S)-dolaphenine (Doe) fragment. researchgate.netmdpi.comrsc.org Similarly, SmI2-induced cross-coupling between an aldehyde and an (S)-N-tert-butanesulfinyl imine has been utilized to generate the required stereocenters of the dolaproine (Dap) unit. researchgate.netrsc.org Aldol (B89426) reactions have also been a common method for creating the stereocenters in both the Dil and Dap units. rsc.org Paterson and colleagues utilized two 1,4-syn boron aldol reactions to configure a significant portion of the dolastatin molecule. organic-chemistry.org
Synthesis of Key Constituent Amino Acid Units: Dov, Val, Dil, Dap, and Doe
The synthesis of the unique amino acid subunits of dolastatin 10 is a significant challenge in its total synthesis.
Dolavaline (Dov) and Valine (Val): While L-valine is a common amino acid, dolavaline is an N,N-dimethylated derivative. Its synthesis typically involves the methylation of a protected valine precursor.
Dolaisoleucine (Dil): The synthesis of the (3R,4S,5S)-dolaisoleucine unit has been achieved through various methods. One approach involves the methylation of Z-(s,S)-isoleucine, followed by reduction and oxidation to form an aldehyde. An aldol condensation of this aldehyde with the lithium enolate of t-butyl acetate (B1210297) yields the desired stereoisomer. google.com A β-keto ester approach has also been developed where the imidazole (B134444) intermediate of isoleucine is reacted with the magnesium enolate of ethyl hydrogen malonate. rsc.org More recently, allylation of N-Boc-L-isoleucinal with potassium allyltrifluoroborate has been employed. nih.gov
Dolaproine (Dap): The (2R,3R,4S)-dolaproine unit, with its three chiral centers, presents a considerable synthetic hurdle. google.com One strategy involves a chiral oxazolidinone condensed with S-prolinal using dibutylboron triflate to direct the stereochemistry of an aldol reaction. researchgate.net Another approach involves the ruthenium-catalyzed asymmetric hydrogenation of a β-keto-α-methyl ester derived from (S)-N-Boc-proline. researchgate.net A key step in an early synthesis involved the epimerization of a 2'S-methyl group to the desired 2'R-methyl epimer using potassium tert-butoxide. google.com Crotylation of N-Boc-L-prolinal with potassium (Z)-2-butenyltrifluoroborate is a more recent method for its synthesis. nih.gov
Dolaphenine (Doe): The (S)-dolaphenine unit is often synthesized from (S)-phenylalanine. mdpi.com A common biosynthetic-like route involves the conversion of Boc-S-Phe to the corresponding aldehyde, which is then condensed with 2-aminoethanethiol and subsequently dehydrogenated to form the thiazole (B1198619) ring. google.com A simpler and more direct route to the protected Doe fragment involves the asymmetric addition of a chiral N-sulfinyl imine. researchgate.netmdpi.comrsc.org
Development of Novel Synthetic Routes for Practical Production
Recent efforts have focused on improving the efficiency of key transformations and developing more robust and scalable procedures. For example, a practical approach to the asymmetric synthesis of dolastatin 10 was developed featuring a SmI2-induced cross-coupling for the Dap unit, an asymmetric addition of a chiral N-sulfinyl imine for the Doe unit, and an alternative synthetic route for the challenging Val-Dil subunit. researchgate.netrsc.org
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry has also been explored as a facile route for the synthesis of dolastatin analogues. nih.gov This method allows for the sequential addition of the amino acid building blocks on a resin support, simplifying purification and potentially allowing for automation. nih.gov The development of such modular and efficient synthetic strategies is crucial for the continued exploration of dolastatin 10's therapeutic potential. rsc.orgnih.govdntb.gov.ua
Design and Research of Dolastatin 10 Analogues and Derivatives
Auristatins: Chemical Structures and Derivatization Strategies
Auristatins are synthetic analogues of dolastatin 10 and are ultrapotent inhibitors of microtubule polymerization. acs.orgnih.gov They have become crucial components of several clinically successful ADCs. acs.org The general structure of auristatins retains the core pentapeptide backbone of dolastatin 10, which consists of four amino acids—dolavaline (Dov), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap)—and a C-terminal amine, dolaphenine (Doe). acs.orgnih.gov
Derivatization strategies for auristatins are primarily focused on four main areas:
N-terminal extensions: Modifications at the N-terminal Dov residue. creative-biolabs.com
C-terminal modifications: Alterations to the C-terminal Doe subunit. creative-biolabs.com
Displacements of the N-terminal dolavaline: Replacing the Dov unit with other moieties. creative-biolabs.com
Major peptide core structure modifications: Changes to the central Val, Dil, and Dap residues. creative-biolabs.comjst.go.jp
These strategies aim to create derivatives with enhanced therapeutic indices, often by providing a handle for conjugation to a monoclonal antibody, thereby enabling targeted delivery to cancer cells. creative-biolabs.comresearchgate.net The most well-known auristatins, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are examples of N-terminally modified dolastatin 10 derivatives that have been successfully incorporated into ADCs. researchgate.net
Modifications at N-terminal (Dov) and C-terminal (Doe) Subunits
Structure-activity relationship (SAR) studies have demonstrated that modifications at the N-terminal (Dov) and C-terminal (Doe) subunits of dolastatin 10 are generally well-tolerated, allowing for the retention of cytotoxic activity. nih.govresearchgate.net This flexibility has been extensively exploited to develop novel analogues with improved pharmacological profiles. mdpi.com
At the N-terminus, the removal of one methyl group from the dolavaline (Dov) residue to create monomethyl auristatin E (MMAE) results in only a slight decrease in potency but provides a crucial secondary amine for linker attachment. creative-biolabs.com Further research has explored the introduction of α,α-disubstituted amino acids at the N-terminus, leading to the discovery of auristatins like PF-06380101, which exhibit excellent potency and different ADME (absorption, distribution, metabolism, and excretion) properties compared to other synthetic auristatins. acs.orgnih.govresearchgate.net
C-terminal modifications have also been a major focus. Replacing the original dolaphenine (Doe) unit with other aromatic or heterocyclic structures can significantly impact the analogue's properties. For instance, replacing Doe with phenylalanine is critical for enhancing the in vitro activity of derivatives that also have modifications in the central Val unit. mdpi.comnih.gov The introduction of functional groups like amines, alcohols, and thiols at the thiazole (B1198619) moiety of the C-terminus has been explored to create versatile payloads for conjugated drugs. ebi.ac.uk
| Subunit | Modification Strategy | Example | Impact |
| N-terminal (Dov) | Demethylation | Monomethyl auristatin E (MMAE) | Provides a secondary amine for linker attachment with minimal loss of potency. creative-biolabs.com |
| Introduction of α,α-disubstituted amino acids | PF-06380101 | Leads to excellent potency and altered ADME properties. acs.orgnih.govresearchgate.net | |
| C-terminal (Doe) | Replacement with other aromatic groups | Phenylalanine substitution | Enhances in vitro activity, especially in combination with central residue modifications. mdpi.comnih.gov |
| Introduction of functional groups | Amines, alcohols, thiols on thiazole ring | Creates versatile payloads for drug conjugation. ebi.ac.uk | |
| Replacement with hydrophilic moieties | Aminoquinoline (AQ) | Results in derivatives with remarkable growth inhibitory effects. nih.gov |
A significant challenge in the development of ADCs is the potential for aggregation, which can be exacerbated by the hydrophobic nature of the payload. To address this, researchers have focused on incorporating hydrophilic linkers and functional groups into dolastatin 10 analogues. rsc.org
One common strategy involves the introduction of discrete polyethylene (B3416737) glycol (PEG) moieties of varying chain lengths into the linker. mdpi.comrsc.org This approach has been shown to increase the hydrophilicity of the drug-linker, resulting in ADCs that are free from aggregation. rsc.org For example, a modular approach has been developed to synthesize maleimido group-containing hydrophilic dolastatin 10 derivatives with PEG spacers for conjugation to antibodies. researchgate.netrsc.org
Furthermore, the introduction of hydrophilic functional groups directly onto the dolastatin 10 scaffold has been investigated. Modifications at the C-terminus, such as the incorporation of heterocycles, have been shown to generate ADCs with more hydrophilic character and lower aggregation. acs.orgnih.gov The synthesis of dolastatin 10 derivatives with a C-terminal phosphate (B84403) group (auristatin TP) or aminoquinoline (AQ) moieties has also yielded compounds with significant growth inhibitory effects. nih.gov
Modifications of Central Residues (Val, Dil, Dap)
While modifications at the N- and C-termini are common, alterations to the central residues of dolastatin 10—valine (Val), dolaisoleuine (Dil), and dolaproine (Dap)—have been less extensively explored. jst.go.jpmdpi.com This is partly due to early findings suggesting that changes in these subunits can lead to a significant loss of potency. nih.govjst.go.jp However, more recent research has identified beneficial modifications within this central core.
For the Val (P2) residue, the introduction of heteroatoms, such as in azide-containing analogues, has resulted in compounds with potent in vitro activity, particularly when combined with a phenylalanine-derived P5 subunit. acs.orgnih.gov Substitution of the natural valine with other amino acids like leucine (B10760876) or isoleucine has also been reported. nih.gov
Modifications of the Dap (P4) subunit have also proven to be advantageous. Introducing an azide (B81097) functional group at the P4 position has been shown to result in potent cytotoxic activity in vitro. acs.org In fact, a dolastatin 10 analogue with azide modifications on both the P2 and P4 subunits demonstrated enhanced cytotoxic activity compared to MMAE. nih.gov These azide groups can also serve as handles for linker attachment. acs.orgnih.gov
The Dil (P3) residue appears to be crucial for cytotoxicity, and its replacement with the MeVal-Pro dipeptide from dolastatin 15 resulted in reduced activity, highlighting the importance of the Dil unit for the potent biological effects of dolastatins. nih.gov
| Central Residue | Modification Strategy | Impact on Activity |
| Valine (Val) | Introduction of heteroatoms (e.g., azide) | Potent in vitro activity, especially with a phenylalanine P5 subunit. acs.orgnih.gov |
| Substitution with other amino acids (e.g., leucine, isoleucine) | Generally tolerated. nih.gov | |
| Dolaisoleuine (Dil) | Replacement with other structures | Appears to be critical for high cytotoxicity. nih.gov |
| Dolaproine (Dap) | Introduction of an azide group | Potent cytotoxic activity in vitro. acs.org |
| Combined P2 and P4 azide modifications | Enhanced cytotoxic activity compared to MMAE. nih.gov |
Hybrid Analogues (e.g., Dolastatin 10/15 Hybrids)
The structural and biological similarities between dolastatin 10 and another marine natural product, dolastatin 15, have inspired the creation of hybrid analogues. nih.gov These hybrids aim to combine structural features from both parent compounds to explore new chemical space and gain deeper insights into their structure-activity relationships. si.edu
One approach has been to synthesize chimeric structures by exchanging subunits between the two dolastatins. For instance, replacing the central Dil residue of dolastatin 10 with the MeVal-Pro dipeptide from dolastatin 15, and vice versa, confirmed that while both units are important for cytotoxicity, the Dil unit from dolastatin 10 confers superior potency and inhibition of tubulin polymerization. nih.gov
Nature has also provided examples of such hybrids. Symplostatin 4, a natural product isolated from marine cyanobacteria, is a dolastatin 10/15 hybrid. si.edu Its discovery underscores the combinatorial biosynthetic strategies employed by marine organisms and provides a natural template for the design of novel synthetic analogues. si.edu
Development of Novel Synthetic Analogues (e.g., Dolastatinol)
The quest for improved dolastatin 10 derivatives continues to drive the development of novel synthetic analogues with unique structural modifications. One such example is dolastatinol (B14903160), a methylene (B1212753) hydroxyl derivative of dolastatin 10. nih.govacs.org
Dolastatinol was synthesized via a solid-phase peptide synthesis protocol and features a methylene hydroxyl tether on the thiazole ring at the C-terminus. nih.govacs.org This modification is minimal yet significant, as it preserves the potent anticancer properties of the parent compound, including strong suppression of cell proliferation and migration, while potentially offering a new site for further derivatization. nih.govacs.orgresearchgate.net The synthesis of dolastatinol establishes a new and facile route for the development of C-terminus-modified dolastatin 10-based microtubule inhibitors. nih.govacs.org
Structure Activity Relationship Sar Studies
Impact of Stereochemistry on Biological Activity
The specific three-dimensional arrangement of atoms, or stereochemistry, within the constituent amino acid residues of Dolastatin 10 is paramount to its potent biological activity. Research has demonstrated that the antitumor effect of the molecule is exceptionally sensitive to stereochemical changes, particularly within the unique dolaisoleuine (Dil) subunit. nih.govresearchgate.net
One of the most striking examples is the comparison between Dolastatin 10 and its chiral isomer, (19aR)-isodalastatin 10. In a cytotoxicity evaluation against P388 lymphocytic leukemia cells, the isomer, which differs in the stereochemistry of the Dil unit, exhibited a 10-fold stronger inhibitory activity on cell growth than the natural Dolastatin 10. nih.gov This finding underscores that even subtle changes to the stereocenters at C-18 and C-19 of the Dil residue can dramatically alter the compound's potency. nih.govresearchgate.net
Furthermore, the absolute configuration of the entire peptide is crucial. The natural form of Dolastatin 10 is levorotatory, denoted as (-)-dolastatin 10, and its total synthesis was essential to confirm the precise stereochemistry of each of its unique residues. acs.org The synthesis and evaluation of various stereoisomers have consistently shown that the naturally occurring configuration is generally required for optimal interaction with its biological target, tubulin. semanticscholar.org Modifications that alter the stereochemistry can disrupt the precise conformational shape of the peptide, hindering its ability to bind effectively to the tubulin protein and inhibit microtubule assembly.
Influence of Substitutions and Derivatizations on Cytotoxicity and Tubulin Inhibition
Extensive research has been dedicated to synthesizing and evaluating analogs of Dolastatin 10 to probe the effects of structural modifications on its biological activity. nih.gov These substitutions and derivatizations, primarily at the N-terminal (Dov) and C-terminal (Doe) positions, have yielded a wealth of information on the SAR of this peptide class. nih.govnih.govacs.org
Modifications at the C-terminus have proven particularly fruitful. Replacing the Doe subunit with other amines or aromatic structures has led to some of the most well-known and clinically relevant auristatins. nih.gov For example, Auristatin PE (TZT-1027), where the Doe thiazole (B1198619) ring is replaced by a phenylethylamine group, exhibits a broad antitumor spectrum and high in vivo activity. nih.gov Similarly, Auristatin PYE, featuring a pyridine (B92270) group at the C-terminus, also potently interferes with microtubule polymerization. nih.gov The development of dolastatinol (B14903160), a derivative with a methylene (B1212753) hydroxyl group added to the C-terminal thiazole ring, showed that this modification preserved the high cytotoxicity and potent tubulin inhibition of the parent compound. nih.govacs.orgfigshare.com
The N-terminus is another key site for modification. The creation of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which are widely used as payloads in FDA-approved antibody-drug conjugates (ADCs), involves modifications at both the N- and C-termini. researchgate.netacs.orgnih.gov These derivatives are 100- to 1000-fold more cytotoxic than traditional chemotherapeutics like doxorubicin. researchgate.net
Modifications to the central peptide core are less common but have yielded important insights. Introducing heteroatoms, such as an azide (B81097) group, into the Val (P2) or Dap (P4) side chains can produce analogs with potent cytotoxicity, sometimes even exceeding that of the parent compound, especially when combined with a phenylalanine-derived C-terminus. nih.govacs.orgsci-hub.ru
The following table summarizes the effects of various structural modifications on the cytotoxic activity of Dolastatin 10 and its analogs.
| Compound/Analog | Structural Modification | Cell Line | Activity (IC50/ED50/GI50) | Reference |
|---|---|---|---|---|
| Dolastatin 10 | Parent Compound | L1210 Leukemia | 0.03 nM (IC50) | nih.gov |
| Dolastatin 10 | Parent Compound | NCI-H69 SCLC | 0.059 nM (IC50) | nih.gov |
| (19aR)-isodalastatin 10 | Stereoisomer of Dil unit | P388 Leukemia | 4.9 × 10⁻⁵ µg/mL (ED50) | nih.gov |
| Auristatin PE (TZT-1027) | Doe unit replaced with phenylethylamine | Various | High in vivo antitumor activity | nih.gov |
| trisnordolastatin 10 | N-terminal modification | L1210 Leukemia | 1.0 × 10⁻¹ µg/mL (IC50) | nih.gov |
| Boc-Val-Dil-Dap-Doe | N-terminal truncation | L1210 Leukemia | 4.0 × 10⁻³ µg/mL (IC50) | nih.gov |
| Analog 13c | Azide modifications at P2 and P4 | NCI-60 | 0.057 nM (GI50) | nih.govacs.org |
| Dolastatinol | Methylene hydroxyl on C-terminus | Various | Preserves high cytotoxicity of parent | nih.govacs.org |
Correlation of Structural Features with Cellular Uptake and Efflux in Preclinical Models
The extraordinary potency of Dolastatin 10 is not solely due to its high affinity for tubulin but is also significantly influenced by its pharmacokinetic properties at the cellular level, specifically its uptake and retention. researchgate.netnih.gov Studies comparing Dolastatin 10 with other microtubule inhibitors, such as vinblastine (B1199706), have revealed that structural features of the peptide lead to superior intracellular accumulation and prolonged retention. researchgate.netnih.gov
In human Burkitt lymphoma cells, Dolastatin 10 was found to be 20-fold more cytotoxic than vinblastine. researchgate.netnih.gov While the intracellular concentrations required to achieve their respective half-maximal inhibitory concentrations (IC50) were nearly identical, the accumulation factor for Dolastatin 10 was significantly higher (900 to 1800) compared to that for vinblastine (60 to 100). researchgate.netnih.gov This indicates a much more efficient uptake or a much slower efflux for Dolastatin 10. nih.gov
The kinetics of uptake and efflux are dramatically different between the two drugs. Vinblastine reaches its maximum intracellular concentration within 20 minutes and is rapidly expelled from the cell when the external drug is removed (intracellular half-life of about 10 minutes). nih.gov In stark contrast, Dolastatin 10 uptake is much slower, reaching a maximum concentration after 6 hours, and crucially, it exhibits tenacious intracellular retention. researchgate.netnih.gov Once inside the cell, there is virtually no loss of Dolastatin 10 for at least two hours after being transferred to a drug-free medium. nih.gov This prolonged residence time is thought to be a direct consequence of its tight and persistent binding to tubulin. nih.govnih.gov
Preclinical Efficacy and Cellular Pharmacology in Research Models
In Vitro Cytotoxicity Against Various Cancer Cell Lines
Dolastatin 10 has exhibited remarkable cytotoxic activity against a broad spectrum of cancer cell lines in laboratory settings, often at nanomolar and even picomolar concentrations. aacrjournals.org Its potent anti-proliferative effects have been documented across both hematological malignancies and solid tumors. nih.govaacrjournals.org
Studies in Leukemia Cell Lines (e.g., L1210)
Dolastatin 10 has shown exceptional potency against various leukemia cell lines. In studies involving the murine lymphocytic leukemia cell line L1210, Dolastatin 10 demonstrated significant growth inhibition with IC50 values reported to be as low as 0.03 nM. nih.gov Other studies have reported IC50 values of 0.4 nM and 0.5 nM for L1210 cells. aacrjournals.orgelsevierpure.com Furthermore, it has been shown to be effective in prolonging the lifespan of mice with P388 leukemia. nih.gov The compound's cytostatic effect is associated with an increase in the mitotic index, indicating its interference with cell division. elsevierpure.com
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| L1210 | Murine Lymphocytic Leukemia | 0.03 | nih.gov |
| L1210 | Murine Lymphocytic Leukemia | 0.4 | aacrjournals.org |
| L1210 | Murine Lymphocytic Leukemia | 0.5 | elsevierpure.com |
| P388 | Murine Lymphocytic Leukemia | Potent Activity | nih.gov |
Studies in Solid Tumor Cell Lines (e.g., Lung, Prostate, Breast, Colon)
The cytotoxic activity of Dolastatin 10 extends to a wide array of solid tumor cell lines. Research has demonstrated its potent inhibitory effects against lung, prostate, breast, and colon cancer cells, among others. For instance, in small cell lung cancer (SCLC) cell lines such as NCI-H69, NCI-H82, NCI-H446, and NCI-H510, Dolastatin 10 exhibited IC50 values ranging from 0.032 to 0.184 nM. elsevierpure.comnih.gov In the human prostate cancer cell line DU-145, the IC50 value was reported to be 0.5 nM, with complete growth inhibition observed at a concentration of 1 nM. nih.govaacrjournals.org Studies on breast cancer cell lines, such as MCF-7, and colon cancer cell lines, including HT-29 and KM20L2, have also confirmed its potent antiproliferative effects with IC50 values in the nanomolar range. nih.gov
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| NCI-H69 | Small Cell Lung Cancer | 0.059 | nih.gov |
| NCI-H69, NCI-H82, NCI-H446, NCI-H510 | Small Cell Lung Cancer | 0.032 - 0.184 | elsevierpure.comnih.gov |
| DU-145 | Prostate Cancer | 0.5 | nih.gov |
| MCF-7 | Breast Cancer | 0.03 | nih.gov |
| MCF-7 | Breast Cancer | 0.036 µg/mL | researchgate.net |
| HT-29 | Colon Cancer | 0.06 | nih.gov |
In Vivo Antitumor Activity in Animal Models
The promising in vitro cytotoxicity of Dolastatin 10 translated to significant antitumor activity in various animal models of cancer. These studies have been crucial in understanding its therapeutic potential and optimal administration in a living system.
Efficacy Against Xenograft Models
Dolastatin 10 has demonstrated robust efficacy in inhibiting tumor growth in several xenograft models, where human cancer cells are implanted into immunocompromised mice. When administered intraperitoneally, it showed good activity against a range of implanted tumors, including murine L1210 and P388 leukemias, B16 melanoma, M5076 sarcoma, and human LOX melanoma and OVCAR-3 ovarian carcinoma. aacrjournals.org
In a small cell lung cancer (SCLC) xenograft model using NCI-H446 cells, intravenous administration of Dolastatin 10 completely inhibited tumor formation. elsevierpure.comnih.gov In mice with established subcutaneous NCI-H446 xenografts, the compound induced apoptosis in a majority of tumor cells, leading to a significant increase in median survival from 42 to 91 days. elsevierpure.comnih.gov Furthermore, in a human prostate cancer model using DU-145 cells in athymic mice, Dolastatin 10 decreased the number and size of tumors. aacrjournals.org
Schedule Dependency in Preclinical Studies
Preclinical investigations have suggested that the antitumor activity of Dolastatin 10 can be schedule-dependent. Some studies have indicated that a single bolus administration may be superior to split-dosing regimens. nih.gov The rationale for this is linked to the compound's pharmacokinetics, where achieving a high peak concentration may be more effective in inducing tumor cell death. nih.gov The therapeutic activity in preclinical trials was notably superior to that observed in subsequent clinical trials, leading to speculation that the administration schedule could significantly influence the clinical outcome, with infusion administration potentially being more effective than bolus administration. nih.gov
Synergistic Effects with Other Therapeutic Agents in Preclinical Settings
The potential of Dolastatin 10 to be used in combination with other anticancer agents has been explored in preclinical studies, revealing synergistic interactions that could enhance therapeutic efficacy.
Studies in chronic lymphocytic leukemia and non-Hodgkin's lymphoma cell lines have indicated a synergistic relationship between Dolastatin 10 and bryostatin (B1237437) 1. aacrjournals.org This suggests that combining agents with different mechanisms of action could lead to improved outcomes. There is also a rationale for evaluating Dolastatin 10 in combination with other tubulin inhibitors, drawing parallels from the enhanced efficacy observed with other combinations of such agents. aacrjournals.org More recent preclinical data have also suggested potential synergistic effects when Dolastatin 10 is combined with immune checkpoint inhibitors, indicating a possible role for this compound in immuno-oncology. researchgate.net
Pharmacological Characterization in Preclinical Systems
Dolastatin 10 is a potent antimitotic agent that has demonstrated significant antiproliferative and cytotoxic effects in a wide range of preclinical cancer models. nih.govresearchgate.net Its pharmacological activity is primarily attributed to its interaction with tubulin, a critical component of the cellular cytoskeleton. aacrjournals.orgcancer.gov
Mechanism of Action and Tubulin Interaction
Dolastatin 10 functions as a powerful inhibitor of tubulin polymerization. aacrjournals.orgmdpi.com It binds to tubulin, preventing the assembly of microtubules, which are essential for mitotic spindle formation and the maintenance of cell structure. cancer.gov This disruption of microtubule dynamics leads to cell cycle arrest, specifically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). aacrjournals.orgresearchgate.net
The interaction of Dolastatin 10 with tubulin is distinct from that of other well-known microtubule-targeting agents. It acts as a noncompetitive inhibitor of vinca (B1221190) alkaloid binding to tubulin. aacrjournals.orgnih.gov While it inhibits the binding of agents like vinblastine (B1199706) and vincristine (B1662923), its binding site is different from the vinca alkaloid- or colchicine-binding sites. aacrjournals.orgnih.gov Dolastatin 10 also inhibits tubulin-dependent GTP hydrolysis. aacrjournals.orgnih.gov At higher concentrations, it has been observed to cause the formation of cold-stable tubulin aggregates. aacrjournals.orgnih.gov
In Vitro Cytotoxicity
The potent cytotoxic nature of Dolastatin 10 has been documented across numerous cancer cell lines, with inhibitory concentrations (IC50) often in the nanomolar and picomolar ranges. mdpi.comaacrjournals.org Its efficacy has been observed in models of leukemia, lung cancer, prostate cancer, and lymphoma, among others. nih.govmdpi.com For instance, in L1210 murine leukemia cells, the IC50 value for cell growth was found to be 0.5 nM. nih.gov Studies on human small-cell lung cancer (SCLC) cell lines (NCI-H69, -H82, -H446, -H510) showed IC50 values ranging from 0.032 to 0.184 nM. elsevierpure.comnih.gov
Table 1: In Vitro Cytotoxicity of Dolastatin 10 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| L1210 | Murine Leukemia | 0.03 nM mdpi.com, 0.5 nM nih.gov |
| NCI-H69 | Small Cell Lung Cancer | 0.059 nM mdpi.com, 0.032-0.184 nM elsevierpure.comnih.gov |
| DU-145 | Human Prostate Cancer | 0.5 nM mdpi.com, ~1 nM aacrjournals.org |
| NCI-H82 | Small Cell Lung Cancer | 0.032-0.184 nM elsevierpure.comnih.gov |
| NCI-H446 | Small Cell Lung Cancer | 0.032-0.184 nM elsevierpure.comnih.gov |
| NCI-H510 | Small Cell Lung Cancer | 0.032-0.184 nM elsevierpure.comnih.gov |
| DB | Human Lymphoma | Potent Activity mdpi.com |
| HT | Human Lymphoma | Potent Activity mdpi.com |
| RL | Human Lymphoma | Potent Activity mdpi.com |
| SR | Human Lymphoma | Potent Activity mdpi.com |
Cellular Effects and Apoptosis Induction
Beyond inhibiting proliferation, Dolastatin 10 actively induces apoptosis in cancer cells. nih.govelsevierpure.com In SCLC cell lines, all four tested lines showed evidence of apoptosis after 48 hours of exposure to 1.3 nM Dolastatin 10. elsevierpure.comnih.gov This apoptotic induction is linked to the modulation of key regulatory proteins. aacrjournals.org Specifically, Dolastatin 10 has been shown to induce phosphorylation of the oncoprotein Bcl-2, an effect also seen with agents like paclitaxel. aacrjournals.orgelsevierpure.com In NCI-H69 and -H510 cells, treatment with 1.3 nM Dolastatin 10 altered the electrophoretic mobility of Bcl-2, which disappeared after incubation with calcineurin, suggesting phosphorylation. elsevierpure.comnih.gov In some human lymphoma cell lines, exposure to Dolastatin 10 also led to the up-regulation of the p53 protein. aacrjournals.org
In Vivo Antitumor Activity
In animal models, Dolastatin 10 has demonstrated significant antitumor efficacy. In studies using subcutaneous NCI-H446 SCLC xenografts in SCID mice, treatment induced apoptosis in the majority of tumor cells within 96 hours. elsevierpure.comnih.gov This resulted in a substantial log10 cell kill of 5.2 and an increased median survival from 42 to 91 days. elsevierpure.comnih.gov In a metastatic model where NCI-H446 cells were injected intravenously, treatment completely inhibited tumor formation. elsevierpure.comnih.gov Efficacy has also been shown in human prostate cancer models, where Dolastatin 10 decreased the number and size of tumors and prevented invasion into surrounding musculature in athymic mice. aacrjournals.org
Advanced Research Methodologies and Future Perspectives
Bioinformatic Analysis of Biosynthetic Genes
The biosynthetic origin of dolastatin 10 was a long-standing question until recent advanced research definitively traced it to marine cyanobacteria. uees.edu.ec Initial discoveries linked dolastatin 10 to cyanobacteria consumed by the sea hare, suggesting these microorganisms as the actual producers. Current time information in Dallas, TX, US.
Through the screening of environmental DNA (eDNA) libraries from the cyanobacterium Caldora penicillata and subsequent metagenome sequencing, researchers successfully identified the dolastatin 10 biosynthetic gene cluster (BGC). Current time information in Dallas, TX, US.nih.govpharmacognosy.us This cluster, designated as the dol BGC, spans approximately 39 kilobases (kb) and encodes a suite of enzymes responsible for the assembly of this complex peptide. Current time information in Dallas, TX, US.nih.govpharmacognosy.us
Functional prediction of the ten enzymes encoded within the cluster provided a roadmap for the biosynthesis of dolastatin 10. Current time information in Dallas, TX, US.nih.govpharmacognosy.us The structure of dolastatin 10 points to a hybrid biosynthesis involving both non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). Current time information in Dallas, TX, US. Further bioinformatic analysis has shed light on the distribution and variations of the dol BGC in publicly available cyanobacterial genomes, indicating a wider prevalence of this biosynthetic machinery in the marine environment. Current time information in Dallas, TX, US.
| Gene Cluster | Size | Encoded Enzymes | Biosynthetic Pathway | Source Organism |
| dol BGC | 39-kb | 10 | NRPS/PKS | Caldora penicillata |
Biochemical Characterization of Biosynthetic Enzymes
Following the identification of the biosynthetic gene cluster, researchers have begun to biochemically characterize the enzymes involved in dolastatin 10's assembly. This has provided crucial insights into the catalytic mechanisms that create the unique structural motifs of the molecule.
A key enzyme that has been characterized is the non-heme diiron monooxygenase, DolJ, which is responsible for the formation of the terminal thiazole (B1198619) moiety of dolastatin 10. Current time information in Dallas, TX, US.nih.govpharmacognosy.us Additionally, an oxidative decarboxylase that catalyzes the formation of the C-terminal dolaphenine (Doe) unit has been biochemically validated. Current time information in Dallas, TX, US.
Phylogenetic analysis of the acyltransferase (AT) domain of DolH, an NRPS enzyme in the cluster, has grouped it with homologs from other cyanobacteria, although these are yet to be biochemically characterized. Current time information in Dallas, TX, US. The biosynthesis also involves three methyltransferases (MTs): DolD, DolE, and DolA. Phylogenetic studies suggest that DolD and DolE are O-methyltransferases, while DolA belongs to the C-methyltransferase clade. Current time information in Dallas, TX, US. The precise order and function of these methylation steps are still under investigation. Current time information in Dallas, TX, US.
| Enzyme | Type | Function |
| DolJ | Non-heme diiron monooxygenase | Mediates terminal thiazole formation |
| - | Oxidative decarboxylase | Catalyzes the formation of the C-terminal Doe unit |
| DolH | NRPS | Incorporation of amino acid precursors |
| DolD, DolE | O-Methyltransferase | O-methylation steps |
| DolA | C-Methyltransferase | Potential C-methylation |
Rational Design of Novel Analogues for Enhanced Preclinical Efficacy
While dolastatin 10 exhibits remarkable cytotoxicity, its high potency also leads to significant toxicity, which limited its success in clinical trials as a standalone agent. researchgate.netjst.go.jp This has spurred extensive research into the rational design of novel analogues with improved therapeutic windows.
The primary strategy has been the modification of the N-terminal and C-terminal subunits of the dolastatin 10 scaffold. unina.it These efforts have led to the development of synthetic analogues known as auristatins, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). mdpi.com These analogues have become critical components of antibody-drug conjugates (ADCs). unina.itresearchgate.net By attaching these potent cytotoxic agents to monoclonal antibodies that target tumor-specific antigens, ADCs can deliver the therapeutic payload directly to cancer cells, thereby enhancing efficacy and reducing systemic toxicity. uees.edu.ecjst.go.jp This approach has led to several FDA-approved cancer therapies. uees.edu.ec
Researchers have also explored other modifications. For instance, the introduction of a C-terminus hydroxyl methylene (B1212753) functionality led to the creation of dolastatinol (B14903160), a synthetic analogue that retains the potent anticancer properties of the parent compound. nih.gov Other studies have investigated the incorporation of heterocycles and azide (B81097) groups into the core structure to modulate activity and provide handles for conjugation. nih.gov The modification of the dolaproine (Dap) unit has also been shown to be beneficial in improving the potency of some analogues. nih.gov
| Analogue | Modification | Key Feature |
| Monomethyl auristatin E (MMAE) | N- and C-terminal modifications | Widely used payload in ADCs |
| Monomethyl auristatin F (MMAF) | N- and C-terminal modifications | Payload for ADCs |
| Dolastatinol | C-terminus hydroxyl methylene group | Retains high potency, potential for conjugation |
| Azide-substituted analogues | Azide groups on P2 and P4 subunits | Enhanced cytotoxic activity |
Role in Natural Product Drug Discovery and Chemical Biology Research
Dolastatin 10 has played a pivotal role in natural product drug discovery and chemical biology research. Its journey from a marine mollusk to a key component of modern cancer therapeutics exemplifies the value of exploring natural sources for novel drug leads. unina.it The discovery that dolastatin 10 is produced by cyanobacteria has opened up new avenues for the discovery of other bioactive compounds from these prolific microorganisms. uees.edu.ecCurrent time information in Dallas, TX, US.
As a potent inhibitor of tubulin polymerization, dolastatin 10 serves as a valuable tool in chemical biology to probe the dynamics of the microtubule cytoskeleton, which is crucial for cell division, intracellular transport, and cell structure. nih.gov Its high cytotoxicity, with IC50 values in the nanomolar and even picomolar range against various cancer cell lines, makes it a benchmark compound for assessing the potency of new anticancer agents. unina.itmdpi.com
The development of synthetic analogues and their successful application in ADCs has transformed the field of targeted cancer therapy. researchgate.netjst.go.jp Dolastatin 10 and its derivatives have become a prototypic example of how the potent but toxic properties of a natural product can be harnessed for therapeutic benefit through innovative drug delivery strategies. Current time information in Dallas, TX, US.nih.govpharmacognosy.us
Exploration of New Therapeutic Applications Beyond Oncology in Preclinical Research
The vast majority of preclinical and clinical research on dolastatin 10 and its analogues has been overwhelmingly focused on their application in oncology. unina.itacs.org The potent antimitotic and cytotoxic properties of these compounds are directly relevant to the treatment of cancer, a disease characterized by uncontrolled cell proliferation. nih.gov The mechanism of action, which involves the disruption of microtubule dynamics, is a well-established strategy for targeting cancer cells. nih.gov
To date, the available scientific literature does not provide significant evidence of preclinical research exploring the use of dolastatin 10 or its derivatives for therapeutic applications outside of oncology. The inherent cytotoxicity that makes these compounds effective against cancer cells also presents a significant challenge for their use in other disease contexts where cell killing is not the therapeutic goal. The development of dolastatin 10 analogues has been primarily driven by the need to optimize their properties as anticancer agents, particularly as payloads for ADCs. researchgate.netjst.go.jp Future research may explore other potential applications, but the current body of preclinical work remains firmly rooted in the field of cancer research.
Q & A
Q. What is the mechanism of action of Dolastatin 10 trifluoroacetate in inhibiting cancer cell proliferation?
this compound acts as a potent antimitotic agent by binding to tubulin, thereby inhibiting microtubule assembly. It specifically targets the vinca alkaloid binding site, disrupting mitotic spindle formation and leading to cell cycle arrest in the G2/M phase. The reported half-maximal inhibitory concentration (IC50) for tubulin polymerization is 1.2 μM , as validated in biochemical assays using purified tubulin .
Q. How does the trifluoroacetate counterion influence the stability and solubility of Dolastatin 10 in experimental settings?
The trifluoroacetate (TFA) counterion enhances aqueous solubility and stabilizes the peptide structure by forming ion pairs with basic residues. However, residual TFA in formulations may interfere with HPLC analyses due to its strong ion-pairing properties. Researchers should use HPLC-grade TFA (≥99.8% purity) to minimize baseline noise and ensure reproducibility in chromatographic separations .
Q. What are the established protocols for isolating this compound from natural sources?
Dolastatin 10 was originally isolated from the marine mollusk Dolabella auricularia using solvent extraction (methanol/dichloromethane) followed by reversed-phase chromatography. Symplostatin 1, a structural analogue, was later isolated from the cyanobacterium Symploca hydnoides via bioassay-guided fractionation, highlighting the importance of sourcing variations in yield and bioactivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data of this compound across different experimental models?
Discrepancies may arise from differences in cell line sensitivity, assay conditions (e.g., tubulin concentration), or the presence of TFA interfering with downstream analyses. To mitigate this:
- Standardize tubulin polymerization assays using ≥95% pure tubulin and control for TFA concentration.
- Cross-validate results with structural analogues (e.g., Symplostatin 1) to confirm target specificity .
- Use LC-MS to quantify intact Dolastatin 10 in biological matrices, avoiding degradation artifacts .
Q. What methodological considerations are critical when designing dose-response studies for this compound in tubulin polymerization assays?
Key considerations include:
- Tubulin source : Use commercially available, lyophilized tubulin with ≥90% purity to ensure consistent polymerization kinetics.
- Buffer composition : Include GTP (1 mM) and magnesium ions (1 mM) to support microtubule assembly.
- TFA control : Include a TFA-only control (matching the concentration in Dolastatin 10 solutions) to account for counterion effects on tubulin dynamics .
Q. What strategies optimize the detection of this compound in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS)?
- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to remove salts and lipids.
- Chromatography : Employ a gradient elution with 0.1% formic acid in water/acetonitrile to separate Dolastatin 10 from matrix interferents.
- Mass detection : Operate in positive ion mode with multiple reaction monitoring (MRM) for transitions m/z 785 → 711 (quantifier) and m/z 785 → 568 (qualifier) to enhance specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
